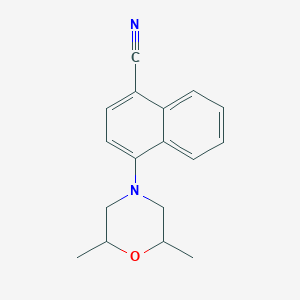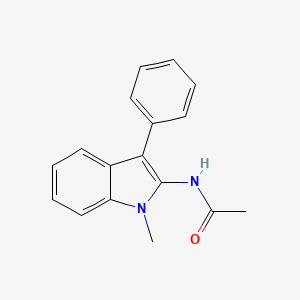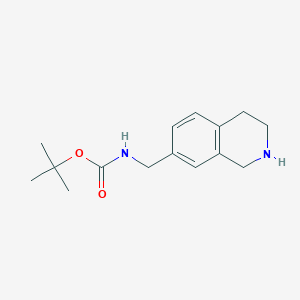![molecular formula C13H18N2O2S B11856401 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfonyl)-2,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structural framework The spiro[44]nonane core is fused with a diazaspiro moiety, and the phenylsulfonyl group adds further complexity to its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenylsulfonyl-substituted amine with a suitable cyclic ketone can lead to the formation of the spirocyclic structure. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the diazaspiro moiety, leading to the formation of reduced nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced nitrogen compounds, and substituted spirocyclic structures .
Applications De Recherche Scientifique
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved in its action include enzyme inhibition and disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
5-Azoniaspiro[4.4]nonane: Used in anion exchange membranes.
Uniqueness
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane stands out due to its phenylsulfonyl group, which imparts unique chemical reactivity and biological activity. Its spirocyclic structure also contributes to its stability and specificity in binding to molecular targets .
Propriétés
Formule moléculaire |
C13H18N2O2S |
|---|---|
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-13(11-15)6-8-14-10-13/h1-5,14H,6-11H2 |
Clé InChI |
UTHFUHYFUBCEIF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)
![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)


![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)

![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)
![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)


